N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide
Description
N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclopropane ring, a phenylpyridazinyl moiety, and a methylated nitrogen atom. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c1-22(14(23)15(9-10-15)16(17,18)19)13-8-7-12(20-21-13)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBAGZHSFWUPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)C3(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Synthesis of the Phenylpyridazinyl Moiety: This can be synthesized through various methods, including the reaction of hydrazines with diketones or through palladium-catalyzed cross-coupling reactions.
Coupling Reactions: The final step involves coupling the phenylpyridazinyl moiety with the cyclopropane carboxamide, often using amide bond-forming reactions under conditions such as peptide coupling reagents (e.g., EDC, HATU).
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, scalable catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(6-phenylpyridazin-3-yl)-1-cyclopropane-1-carboxamide: Lacks the trifluoromethyl group.
N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
The presence of the trifluoromethyl group in N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide can significantly influence its chemical and biological properties, making it more stable and potentially more active in biological systems compared to similar compounds without this group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
